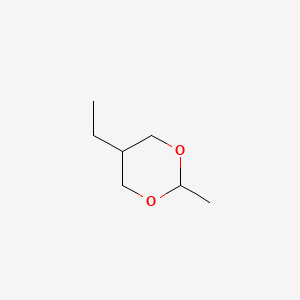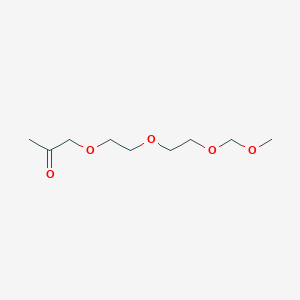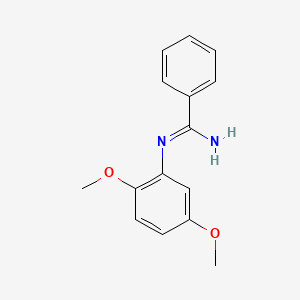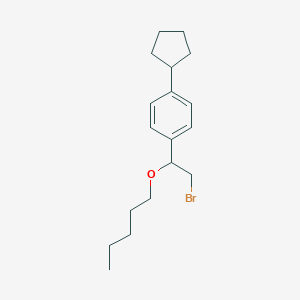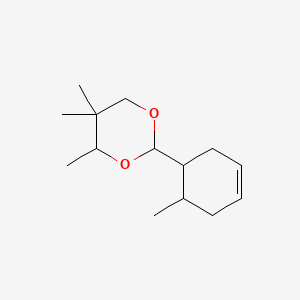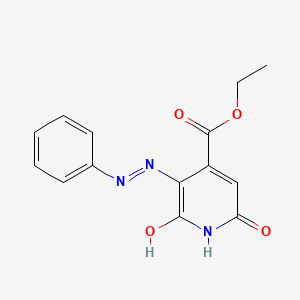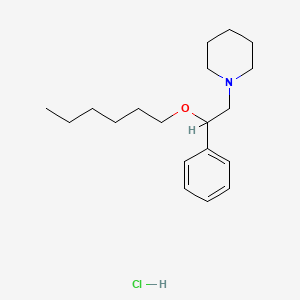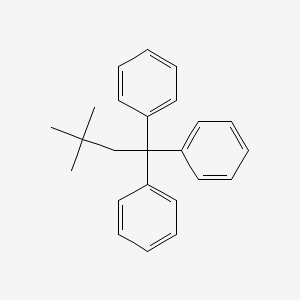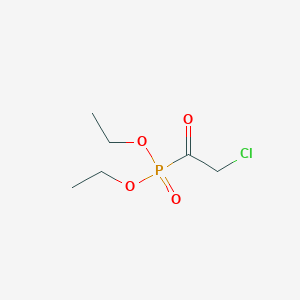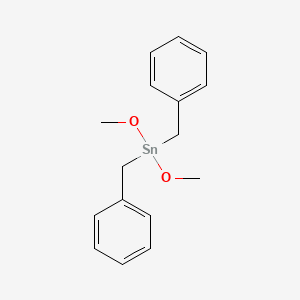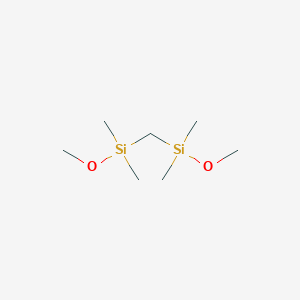
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzoxathiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzoxathiazepine core, makes it an interesting subject for research and development in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2-aminothiophenol in the presence of an oxidizing agent to form the benzoxathiazepine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxathiazepines: Other compounds in this class share similar structural features and biological activities.
Thiazepines: These compounds have a similar core structure but lack the benzene ring, leading to different properties.
Benzimidazoles: These compounds have a benzene ring fused to an imidazole ring and exhibit diverse biological activities.
Uniqueness
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide is unique due to its specific substitution pattern and the presence of the benzoxathiazepine core.
Propiedades
Número CAS |
20646-76-8 |
|---|---|
Fórmula molecular |
C16H17NO3S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2λ6,5-benzoxathiazepine 2,2-dioxide |
InChI |
InChI=1S/C16H17NO3S/c1-11-7-9-13(10-8-11)16-12(2)21(18,19)20-15-6-4-3-5-14(15)17-16/h3-10,12,16-17H,1-2H3 |
Clave InChI |
NKKRALPFNQIVSP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(NC2=CC=CC=C2OS1(=O)=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


